molecular formula C7H8N2O2 B1293789 5-Methyl-2-nitroaniline CAS No. 578-46-1

5-Methyl-2-nitroaniline

Cat. No.: B1293789
CAS No.: 578-46-1
M. Wt: 152.15 g/mol
InChI Key: IGDYNWKWXUCIJB-UHFFFAOYSA-N
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Description

5-Methyl-2-nitroaniline, also known as 6-Nitro-m-toluidine, is an organic compound with the molecular formula CH₃C₆H₃(NO₂)NH₂. It is a derivative of aniline, where a methyl group and a nitro group are substituted at the 5th and 2nd positions, respectively. This compound is a yellow to pale brown powder and is primarily used in organic synthesis and as an intermediate in the production of dyes and pigments .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-nitroaniline plays a significant role in various biochemical reactions due to its nitro and amino groups. These functional groups allow it to participate in redox reactions and interact with enzymes and proteins. For instance, this compound can act as a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group to an amino group. This interaction is crucial in the metabolism and detoxification of nitroaromatic compounds . Additionally, the compound can form hydrogen bonds with amino acids in proteins, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism. This oxidative stress can lead to cellular damage, affecting cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can disrupt mitochondrial function, leading to impaired energy production and apoptosis in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to and inhibit the activity of specific enzymes, such as nitroreductases and cytochrome P450 enzymes . This inhibition can alter the metabolism of other compounds and affect cellular homeostasis. Additionally, this compound can interact with DNA, leading to changes in gene expression and potential mutagenic effects . The compound’s ability to generate ROS also contributes to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air . Over time, the degradation products can accumulate and influence the observed effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic oxidative stress, DNA damage, and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxicity, including liver and kidney damage, hematological changes, and increased mortality . These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes reduction by nitroreductase enzymes to form 5-methyl-2-phenylenediamine, which can further participate in conjugation reactions with glutathione and other cofactors . These metabolic transformations are essential for the detoxification and elimination of the compound from the body. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in various organelles, including mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to mitochondria, where it disrupts mitochondrial function and induces oxidative stress . Additionally, this compound can be found in the cytoplasm and nucleus, where it interacts with proteins and DNA, affecting cellular processes and gene expression . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-nitroaniline can be synthesized through the nitration of 2-methylaniline (o-toluidine). The process involves the following steps:

    Nitration: o-Toluidine is added to concentrated sulfuric acid and cooled to 10°C. A mixture of nitric acid and sulfuric acid is then added dropwise while maintaining the temperature at 10°C.

    Purification: The reaction mixture is neutralized, and the product is extracted and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control to ensure it meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron filings and hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-nitroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Its position-specific functional groups make it a valuable intermediate in the synthesis of specialized dyes and therapeutic agents .

Properties

IUPAC Name

5-methyl-2-nitroaniline
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InChI

InChI=1S/C7H8N2O2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3
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InChI Key

IGDYNWKWXUCIJB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])N
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Molecular Formula

C7H8N2O2
Record name 5-METHYL-2-NITROANILINE
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DSSTOX Substance ID

DTXSID2025634
Record name 5-Methyl-2-nitroaniline
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Molecular Weight

152.15 g/mol
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Physical Description

5-methyl-2-nitroaniline appears as yellow leaflets (from water) or orange powder. (NTP, 1992)
Record name 5-METHYL-2-NITROANILINE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 5-METHYL-2-NITROANILINE
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CAS No.

578-46-1
Record name 5-METHYL-2-NITROANILINE
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Record name 6-Nitro-m-toluidine
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Record name 6-NITRO-M-TOLUIDINE
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Melting Point

234 °F (NTP, 1992)
Record name 5-METHYL-2-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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